4-(2-Azidoethyl)-3,5-dimethylisoxazole
Overview
Description
4-(2-Azidoethyl)-3,5-dimethylisoxazole is a compound that belongs to the class of organic azides. Organic azides are known for their versatility in organic synthesis, particularly in the formation of various heterocycles. The presence of the azido group in this compound makes it a valuable intermediate in click chemistry and other synthetic applications.
Mechanism of Action
Target of Action
Azide-containing compounds like this one are often used in click chemistry, a powerful tool for bioconjugation, due to their ability to react with alkynes . This suggests that the compound could potentially target a variety of biological molecules, depending on the presence of alkyne groups.
Mode of Action
Azide groups are known to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (cuaac) reactions . In these reactions, the azide group of the compound reacts with an alkyne group on another molecule to form a stable triazole ring . This reaction is often used to create covalent bonds between biological molecules, suggesting that 4-(2-Azidoethyl)-3,5-dimethylisoxazole could interact with its targets in a similar manner.
Preparation Methods
The synthesis of 4-(2-Azidoethyl)-3,5-dimethylisoxazole typically involves the introduction of the azido group into the isoxazole ring. One common method is the N-alkylation of 3,5-dimethylisoxazole with 2-azidoethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
4-(2-Azidoethyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Scientific Research Applications
4-(2-Azidoethyl)-3,5-dimethylisoxazole has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 4-(2-Azidoethyl)-3,5-dimethylisoxazole include other azidoethyl-substituted heterocycles such as:
These compounds share the azidoethyl functional group but differ in their core structures, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its isoxazole ring, which imparts specific chemical properties and reactivity patterns.
Properties
IUPAC Name |
4-(2-azidoethyl)-3,5-dimethyl-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-5-7(3-4-9-11-8)6(2)12-10-5/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDSSKQURSMOHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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